Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye that undergoes a colorimetric change to pink, highly fluorescent resorufin upon reduction [, , , , , ]. This reduction is primarily facilitated by metabolically active cells, reflecting their viability and proliferation [, , , , , , , , , , , , ]. Resazurin has been widely used in cell biology, microbiology, and drug discovery as a safe, sensitive, and cost-effective indicator for various applications [, , , , , ].
Resazurin is classified under the category of redox indicators and fluorescent dyes. It is derived from phenoxazine derivatives and is widely utilized in laboratory settings for viability assays, particularly in cell culture systems. Its ability to indicate metabolic activity makes it a crucial compound in both research and clinical diagnostics .
The synthesis of resazurin involves an acid-catalyzed condensation reaction between resorcinol and 4-nitrosoresorcinol. The reaction proceeds through the formation of an intermediate compound, which is subsequently oxidized using manganese(IV) oxide. The crude product can be treated with excess sodium carbonate to yield the sodium salt form of resazurin, which is commonly used commercially.
The molecular structure of resazurin can be described as follows:
Resazurin's structural characteristics allow it to undergo redox reactions easily, facilitating its role as an electron acceptor in metabolic processes within cells .
Resazurin participates in several key chemical reactions:
The mechanism by which resazurin functions involves its uptake by cells where it undergoes reduction:
Resazurin possesses several notable physical and chemical properties:
These properties make resazurin particularly useful for real-time monitoring of cell viability without significant toxicity .
Resazurin has diverse applications across various scientific fields:
Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) serves as a biochemical indicator of cellular metabolic activity through its enzymatic reduction to resorufin. This conversion occurs via multiple intracellular pathways involving distinct enzyme systems.
Mitochondrial enzymes constitute the primary drivers of resazurin reduction, leveraging the organelle's central role in cellular respiration. Diaphorases within the mitochondrial matrix catalyze the irreversible reduction of resazurin using reducing equivalents derived from the electron transport chain (ETC), specifically NADH and FADH₂ [1] [4]. The process exhibits direct coupling to mitochondrial membrane potential, as evidenced by studies showing diminished resazurin reduction rates upon ETC inhibition [4]. Among mitochondrial enzymes, complex I-associated dehydrogenases demonstrate the highest catalytic efficiency for resazurin reduction, contributing approximately 60-75% of total cellular reduction capacity in metabolically active mammalian cells [4].
Table 1: Mitochondrial Enzyme Contributions to Resazurin Reduction
Enzyme Complex | Primary Electron Donor | Relative Contribution (%) | Inhibition Sensitivity |
---|---|---|---|
Complex I | NADH | 60-75 | Rotenone |
Complex II | FADH₂ | 15-25 | Thenoyltrifluoroacetone |
Electron-transferring flavoprotein | FADH₂ | 5-15 | Diphenyleneiodonium |
Non-mitochondrial enzymatic systems provide substantial reduction capacity, particularly in cell types with high cytoplasmic reductase expression. NADPH-cytochrome P450 reductase in microsomes contributes significantly (20-40%) to resazurin reduction in hepatocytes and other detoxification-specialized cells [4]. Cytosolic enzymes including aldo-keto reductases (AKRs) and carbonyl reductases utilize both NADH and NADPH as cofactors, with their relative importance varying by cell lineage [3] [4]. Cancer cell lines often exhibit amplified cytosolic reduction pathways, accounting for their heightened resazurin reduction rates compared to primary cells. Notably, the subcellular distribution of reductase activities demonstrates tissue-specific patterns, with renal proximal tubule epithelial cells showing 3-fold higher microsomal activity than corresponding cytosolic fractions [4].
The interconversion between resazurin and its reduction products represents a dynamic redox system influenced by cellular metabolic state and microenvironmental conditions.
Resazurin reduction kinetics directly reflect electron flux through respiratory complexes. Studies using isolated mitochondria demonstrate a 3.2-fold increase in resorufin generation rate when complex I substrates (malate/glutamate) are provided compared to complex II substrates (succinate) [4]. This differential reduction capacity provides insights into mitochondrial substrate preferences across cell types. The reduction process occurs in two stages:
This secondary reduction becomes particularly significant at high cell densities (>107 cells/mL) where over-reduction can paradoxically decrease fluorescence despite increased metabolic activity, creating a potential artifact in viability measurements [5] [8].
The fluorescence quantum yield of resorufin exhibits pronounced pH dependence due to protonation-deprotonation equilibria. The phenolic hydroxyl group (pKa 5.8-6.5) undergoes deprotonation in physiological pH ranges, significantly altering spectral properties [4]:
Table 2: pH-Dependent Spectral Properties of Resorufin
pH Range | Dominant Form | Fluorescence Quantum Yield | Absorption Maxima (nm) |
---|---|---|---|
<5.0 | Protonated | 0.04 | 450 |
5.8-6.5 | Equilibrium | 0.25 | 450/570 |
>7.0 | Deprotonated | 0.48 | 570 |
This pH sensitivity necessitates careful buffering of experimental systems, as intracellular pH gradients (0.3-0.7 pH units across compartments) can cause >20% variation in fluorescence yield independent of actual reductase activity [3] [4]. The fluorescence intensity at pH 7.4 is approximately 12-fold higher than at pH 5.5, creating potential artifacts when comparing cell types with different basal pHi or when testing compounds that alter proton homeostasis.
Resazurin reduction kinetics vary substantially across biological systems due to differences in metabolic activity, enzyme expression profiles, and reducing equivalent availability.
Mammalian cell lines demonstrate reduction rates spanning two orders of magnitude. Renal proximal tubule epithelial cells (RPTEC) exhibit the highest reduction capacity at 1.2-1.8 pmol resorufin/cell/hour, approximately 3-fold greater than standard MDCK renal cells and 5-fold higher than hepatic HepG2 cells [2]. This variability correlates with mitochondrial density and energy requirements along the nephron. Bacterial systems show even wider kinetic variation: Escherichia coli reduces resazurin at 0.05-0.08 pmol/cell/hour, while Klebsiella pneumoniae exhibits 3-5-fold higher rates at 0.15-0.35 pmol/cell/hour under comparable conditions [7] [8].
Table 3: Cell-Type Specific Resazurin Reduction Kinetics
Cell Type | Reduction Rate (pmol/cell/hour) | Linearity Limit (cells/mL) | Optimal Detection Window (hours) |
---|---|---|---|
Renal proximal tubule cells | 1.2-1.8 | 2 × 106 | 1-3 |
MDCK renal epithelial cells | 0.4-0.6 | 5 × 106 | 2-4 |
HepG2 hepatocytes | 0.2-0.3 | 1 × 107 | 3-6 |
Escherichia coli | 0.05-0.08 | 1 × 1010 | 0.5-2 |
Klebsiella pneumoniae | 0.15-0.35 | 3 × 109 | 0.5-1.5 |
Three critical constraints govern reduction kinetics across systems:
These factors necessitate cell type-specific protocol optimization, with particular attention to inoculum density and measurement intervals to maintain linear correlation between metabolic activity and fluorescent signal [3] [8].
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